molecular formula C17H13ClN2O B3842097 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3842097
M. Wt: 296.7 g/mol
InChI Key: HGJMDJKMUGAFSI-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as Clotrimazole, is a widely used antifungal medication that is used to treat a variety of fungal infections. It belongs to the class of azole antifungals and is known for its broad-spectrum activity against a wide range of fungi. Clotrimazole is a synthetic compound that was first synthesized in the 1970s and has since become an important tool in the fight against fungal infections.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of fungal cytochrome P450-dependent enzymes that are involved in the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting the synthesis of ergosterol, 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various fungi by disrupting the integrity of their cell membranes. 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its efficacy in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it is important to note that 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has limitations in terms of its solubility and stability, which may impact its use in certain experiments.

Future Directions

There are several future directions for research on 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of new formulations and delivery systems that can improve the efficacy and tolerability of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Another area of research is the investigation of the potential use of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the treatment of other fungal infections, such as those caused by emerging fungal pathogens. Finally, there is a need for further research into the mechanism of action of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential interactions with other drugs and compounds.

Scientific Research Applications

4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections. It has been used to treat various types of fungal infections, including those caused by Candida species, dermatophytes, and other fungi. 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been used in combination with other antifungal agents to enhance their efficacy.

properties

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-15(11-13-7-5-6-10-16(13)18)17(21)20(19-12)14-8-3-2-4-9-14/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJMDJKMUGAFSI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(2-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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